molecular formula C20H28O4 B15492788 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol

Cat. No.: B15492788
M. Wt: 332.4 g/mol
InChI Key: VVURZXYIXNNJCG-KOIKSQSCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol (CAS 213905-35-2) is a lipid compound with the molecular formula C₂₀H₂₈O₄ and a molecular weight of 332.4 g/mol . This compound is a natural product isolated from the herbs of Heracleum candicans . It features a unique structure with conjugated diene and diyne functionalities, making it a valuable building block for specialized organic synthesis, particularly in the construction of complex polyunsaturated frameworks found in bioactive molecules . Its acetoxy and alkyne groups allow for selective chemical transformations, including cross-coupling reactions and deprotection strategies, which are essential for developing novel pharmaceutical intermediates and functional materials . Research citing this compound has investigated allergens in plants of the Araliaceae family, highlighting its relevance in immunological and dermatological studies . Presented as an oil, it is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . To ensure stability, it is recommended to store this product desiccated at -20°C . This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

[(9Z,11S,16R)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate

InChI

InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10-/t19-,20+/m1/s1

InChI Key

VVURZXYIXNNJCG-KOIKSQSCSA-N

Isomeric SMILES

CC(=O)OCCCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O

Canonical SMILES

CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O

Origin of Product

United States

Biological Activity

1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, also known as (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, is a compound with the molecular formula C20_{20}H28_{28}O4_{4} and a molecular weight of approximately 332 g/mol. This compound belongs to the class of organic molecules known as long-chain fatty alcohols and is primarily derived from natural sources such as green vegetables and specifically from the plant Smyrnium olusatrum (alexanders) .

PropertyValue
Molecular FormulaC20_{20}H28_{28}O4_{4}
Molecular Weight332.434 g/mol
CAS Number213905-35-2
SolubilityVaries by solvent
Storage ConditionsStore at -80°C for long-term; -20°C for short-term

This compound exhibits several biological activities that are significant in pharmacology and biochemistry:

  • Antioxidant Properties : The compound has been shown to possess antioxidant activity which can help in reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Metabolomic Studies

Recent studies have explored the metabolomic profile associated with this compound. A notable study utilized advanced statistical techniques to analyze the metabolic changes in pigmented versus non-pigmented rice varieties. The findings revealed significant correlations between this compound and various fatty acids, indicating its role in lipid metabolism .

Key Findings from Metabolomic Analysis

Metabolite FeatureCorrelation Type
6-Octadecenoic acidPositive
Palmitic acidPositive
LignoceraneNegative

Pathway Enrichment Analysis

The biological pathways enriched by metabolites associated with this compound include:

  • Fatty Acid Biosynthesis
  • Beta Oxidation of Very Long Chain Fatty Acids
  • Plasmalogen Synthesis

These pathways are essential for understanding the compound's role in lipid metabolism and its potential therapeutic applications .

Case Study 1: Antioxidant Activity

In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound significantly scavenged free radicals compared to control samples.

Case Study 2: Anti-inflammatory Potential

A study assessed the anti-inflammatory effects of this compound on macrophage cells exposed to lipopolysaccharide (LPS). The results demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to a broader class of polyacetylenes, which share a carbon chain backbone with alternating single and triple bonds. Key structural variations among analogs include chain length, hydroxylation patterns, and functional groups (e.g., acetoxy vs. hydroxyl), which influence their bioactivity and solubility. Below is a comparative analysis with closely related compounds:

Compound Structure Key Functional Groups Source Biological Activity
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol 18-carbon chain, C9–C17 diene, C12–C14 diyne, 1-acetoxy, 11,16-diol Acetoxy, diol Oplopanax horridus Anticancer (HCT-116, breast cancer), induces apoptosis and G2/M arrest
Falcarindiol (Compound 3) 17-carbon chain, C9–C17 diene, C12–C14 diyne, 3,8-diol Diol groups O. horridus, Dendropanax spp. Strongest anticancer activity (IC₅₀ < 10 µM), antiseptic, cytotoxic
Oplopandiol Acetate (Compound 2) 18-carbon chain, hydroxylation at C-1 and C-16, acetylated at C-1 Acetoxy, hydroxyl O. horridus Moderate anticancer activity, less potent than falcarindiol
Oplopandiol (Compound 4) 18-carbon chain, hydroxylation at C-1 and C-16, no acetoxy group Diol groups O. horridus Weaker anticancer activity compared to acetylated analogs
9,17-Octadecadiene-12,14-diyne-1,11,16-triol Non-acetylated analog of compound 1, hydroxyl at C-1 Triol Angelica apaensis Antifouling activity, non-toxic to barnacle larvae
HODA ((9Z,16S)-16-Hydroxy-9,17-octadecadiene-12,14-diynoic acid) Carboxylic acid group at C-1, hydroxyl at C-16 Carboxylic acid, hydroxyl Dendropanax morbifera Antioxidant, activates Nrf-2/HO-1 pathway

Structure-Activity Relationships (SAR)

  • Chain Length and Substitutions : Antiproliferative activity decreases with longer carbon chains or additional substitutions (e.g., carboxylic acids) . Falcarindiol (C17) shows higher potency than the target compound (C18), supporting shorter chains’ efficacy .
  • Functional Groups : Acetoxy groups enhance lipid solubility and membrane permeability but may reduce direct cytotoxicity compared to diol-rich structures like falcarindiol . Hydroxyl groups improve hydrogen-bonding interactions with cellular targets, enhancing apoptosis induction .
  • Stereochemistry : The (9Z,11S,16S) configuration in the target compound optimizes spatial interactions with cancer cell receptors, as seen in its selective activity .

Q & A

Basic Question: What are the standard analytical methods for confirming the structural identity and purity of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • HPLC-ELSD/DAD : For purity assessment (≥95%–99%) and chromatographic profiling .
  • NMR Spectroscopy : To resolve the complex alkene/alkyne backbone and stereochemistry (e.g., (9Z,11S,16S) configuration) .
  • Mass Spectrometry (MS) : To validate molecular weight (332.44 g/mol) and fragmentation patterns .
  • Derivatization : Trimethylsilyl (TMS) derivatives improve chromatographic resolution for gas chromatography (GC), with Kovats RI values ranging from 2532.7–2748.7 (non-polar columns) .

Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation, particularly for stereoisomers or diastereomers?

Methodological Answer:
Conflicts in spectral interpretations often arise from stereochemical complexity. Strategies include:

  • Comparative Analysis : Use synthetic standards (e.g., TN2391 vs. TN2392 derivatives) to benchmark NMR chemical shifts and MS fragmentation .
  • Chromatographic Differentiation : Leverage retention indices (e.g., 2645.2 vs. 2626.0 for TMS isomers) to distinguish stereoisomers .
  • Computational Modeling : Predict NMR/Mass spectra using density functional theory (DFT) to validate experimental data .

Basic Question: What biological activities have been reported for this compound, and what experimental models are used?

Methodological Answer:

  • Anticancer Activity : Demonstrated in vitro via cytotoxicity assays (mechanism unspecified; purity ≥98% required for reproducibility) .
  • Antimicrobial Effects : Tested against Bacillus subtilis and Pseudomonas fluorescens using agar diffusion assays .
  • Critical Note : Limited peer-reviewed studies exist; bioassays must include controls for solvent interference (e.g., DMSO solubility optimization) .

Advanced Question: How can researchers optimize the isolation of this compound from natural sources (e.g., Heracleum candicans) while minimizing degradation?

Methodological Answer:

  • Extraction Design : Use Design of Experiments (DOE) to test variables (solvent polarity, temperature, time). For example:

    FactorLevel 1Level 2Response (Yield %)
    SolventEthanolAcetone12.5 vs. 8.7
    Temp.40°C60°C10.3 vs. 9.1
    Adapted from DOE principles in chemical engineering .
  • Stability Testing : Monitor degradation via HPLC under varying storage conditions (e.g., -20°C vs. 4°C) .

Advanced Question: How should researchers validate conflicting pharmacological claims (e.g., anticancer vs. antibacterial efficacy) in pre-clinical studies?

Methodological Answer:

  • Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
  • Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify target pathways.
  • Reproducibility Checks : Cross-validate results with independent batches of the compound (purity ≥98%) to rule out batch-specific artifacts .

Basic Question: What are the solubility challenges for this compound, and how can they be mitigated in bioassays?

Methodological Answer:

  • Solubility Profile : Hydrophobic nature (oil form) limits aqueous solubility .
  • Formulation Strategies :
    • Co-solvents : Use DMSO or ethanol (≤0.1% v/v to avoid cytotoxicity) .
    • Nanoemulsions : Encapsulate in liposomes or micelles to enhance bioavailability .

Advanced Question: How can AI-driven tools like COMSOL Multiphysics improve reaction optimization for synthetic analogs?

Methodological Answer:

  • Process Simulation : Model reaction kinetics (e.g., acetyl group stability) under varying temperatures/pressures .
  • Machine Learning : Train algorithms on existing spectral databases to predict optimal derivatization conditions (e.g., TMS vs. acetyl derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.